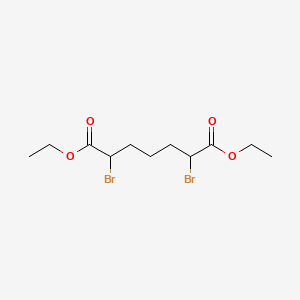

Diethyl 2,6-dibromoheptanedioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7735. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,6-dibromoheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18Br2O4/c1-3-16-10(14)8(12)6-5-7-9(13)11(15)17-4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJSPERKKWTTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCC(C(=O)OCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301007088 | |

| Record name | Diethyl 2,6-dibromoheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-68-8 | |

| Record name | 1,7-Diethyl 2,6-dibromoheptanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2,6-dibromoheptanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 868-68-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,6-dibromoheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,6-dibromoheptanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Resolution of Racemic Mixtures:a Racemic Mixture of the Enantiomers Could Be Synthesized and then Separated Using Chiral Resolving Agents or Chiral Chromatography. This Method, While Effective, is Less Efficient Than a Direct Stereoselective Synthesis As It Results in a Maximum Theoretical Yield of 50% for Each Enantiomer.

Influence of Initiator Stereochemistry on Polymer Microstructure and Topology

This compound is a difunctional molecule, making it a suitable initiator for techniques like Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of polymers with controlled architectures. youtube.comacs.org The stereochemistry of the initiator can have a profound influence on the microstructure (tacticity) and topology of the resulting polymer.

When a chiral initiator like (2R, 6R)- or (2S, 6S)-Diethyl 2,6-dibromoheptanedioate is used, it can potentially influence the stereochemistry of the propagating polymer chain. This is known as initiator-induced stereocontrol. The degree of this control would depend on several factors, including the nature of the monomer, the polymerization conditions (temperature, solvent), and the catalyst system used in the case of ATRP.

The use of a difunctional initiator like this compound allows for the synthesis of polymers with specific topologies, such as telechelic polymers (polymers with functional end groups) or as a starting point for the synthesis of block copolymers. If a stereochemically pure initiator is used, the resulting polymer chains will grow from both ends of the chiral initiator molecule.

While direct experimental evidence for this compound is not available, studies with other chiral initiators have shown that even a small degree of stereocontrol from the initiator can have a significant impact on the polymer's properties, such as its thermal behavior, solution properties, and self-assembly characteristics.

Table 3: Potential Influence of Initiator Stereochemistry on Polymer Properties

| Initiator Stereoisomer | Expected Polymer Topology | Potential Influence on Microstructure |

| (2R, 6R) or (2S, 6S) | Linear polymer with two chains initiated with the same chirality. | Potential for inducing a degree of isotacticity or syndiotacticity in the polymer chain. |

| Meso form | Linear polymer with two chains initiated with opposite chirality. | May lead to a more atactic polymer or a polymer with unique stereoblock features near the initiator core. |

| Racemic mixture | Mixture of polymers initiated by (2R, 6R) and (2S, 6S) forms. | Resulting polymer would be a mixture of stereoisomeric macromolecules. |

Development of Advanced Polymer Architectures and Functional Materials Using Diethyl 2,6 Dibromoheptanedioate

Synthesis of Telechelic Polymers and Macroinitiators

Telechelic polymers, characterized by reactive functional groups at their chain ends, are fundamental building blocks in polymer chemistry. rsc.orguni-rostock.de Diethyl 2,6-dibromoheptanedioate serves as a highly effective initiator for producing α,ω-dibromo-terminated polymers, which can then act as macroinitiators for further polymerization reactions.

Preparation of Di-functional Poly(n-butyl acrylate) Macroinitiators

This compound is utilized as an initiator in the Atom Transfer Radical Polymerization (ATRP) of n-butyl acrylate (B77674) to synthesize difunctional macroinitiators. sigmaaldrich.com The polymerization is typically conducted in a solvent like anisole (B1667542) at elevated temperatures, using a copper(I) bromide/ligand complex as the catalyst system. The ligand, often a substituted bipyridine, is crucial for solubilizing the copper salt and controlling the polymerization process. The resulting α,ω-dibromo-terminated poly(n-butyl acrylate) (pBA) can be isolated and purified for subsequent use. The molecular weight of the macroinitiator is controlled by the initial ratio of monomer to initiator.

Table 1: Representative Conditions for ATRP of n-butyl acrylate

| Parameter | Value |

| Initiator | This compound |

| Monomer | n-Butyl Acrylate |

| Catalyst | Copper(I) Bromide (CuBr) |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |

| Solvent | Anisole |

| Temperature | 80 °C |

The successful synthesis of these macroinitiators is confirmed by analytical techniques such as Gel Permeation Chromatography (GPC), which shows a controlled increase in molecular weight and typically narrow molecular weight distributions (polydispersity index, PDI).

Controlled Synthesis of Dibromo-terminated Polystyrene

Similar to the synthesis of pBA macroinitiators, this compound is employed in the ATRP of styrene (B11656) to produce well-defined α,ω-dibromo-terminated polystyrene. sigmaaldrich.com This process allows for the creation of telechelic polystyrene with predictable molecular weights and low polydispersity. The polymerization is generally carried out in bulk or in a solvent at high temperatures. The resulting dibromo-terminated polystyrene serves as a versatile macroinitiator for the synthesis of various block copolymer architectures.

Table 2: Typical Parameters for ATRP of Styrene

| Parameter | Value |

| Initiator | This compound |

| Monomer | Styrene |

| Catalyst | Copper(I) Bromide (CuBr) |

| Ligand | 4,4'-Dinonyl-2,2'-bipyridine (dNbpy) |

| Temperature | 110 °C |

The structure and fidelity of the bromine end-groups are critical for the efficiency of subsequent chain extension reactions.

Post-Polymerization Functionalization to Thiol- and Disulfide-terminated Polymers

The terminal bromine atoms on the polymers synthesized using this compound are amenable to post-polymerization modification. A key transformation is the conversion to thiol (-SH) or disulfide (-S-S-) end-groups. This is typically achieved through nucleophilic substitution. For instance, the dibromo-terminated polymer can be reacted with a protected thiol reagent, such as potassium thioacetate (B1230152). This reaction replaces the bromine atoms with thioacetate groups. Subsequent hydrolysis under basic or acidic conditions deprotects the thioacetate, yielding the desired thiol-terminated polymer.

Alternatively, direct reaction with sodium hydrosulfide (B80085) can also be employed, although this method may be less clean. The corresponding disulfide-terminated polymers can be obtained by the controlled oxidation of the thiol-terminated precursors. These thiol-functionalized polymers are valuable for various applications, including "click" chemistry reactions like thiol-ene coupling to form polymer networks or conjugate with other molecules. rsc.orgmpg.de

Precision Synthesis of Block and Multi-block Copolymers

The α,ω-dibromo-terminated polymers serve as effective macroinitiators for the synthesis of more complex polymer architectures, most notably block copolymers.

Sequential Monomer Addition Techniques for Defined Architectures

The synthesis of triblock copolymers is a primary application of the dibromo-terminated macroinitiators. In a typical procedure, the purified α,ω-dibromo-telechelic polymer (the first block, A) is used to initiate the polymerization of a second monomer (B). This results in the formation of an ABA triblock copolymer. This sequential monomer addition approach is a cornerstone of living/controlled polymerization techniques and allows for the creation of well-defined block copolymers with controlled block lengths and low polydispersity. rsc.org For example, a dibromo-terminated polystyrene macroinitiator can be used to polymerize n-butyl acrylate, yielding a poly(styrene-b-n-butyl acrylate-b-styrene) triblock copolymer, a material often used as a thermoplastic elastomer. nih.gov

Creation of Amphiphilic Copolymers for Self-Assembly Studies

By strategically selecting the monomers for each block, amphiphilic block copolymers can be synthesized. These polymers contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments. For instance, using the dibromo-terminated polystyrene (a hydrophobic block) to initiate the polymerization of a hydrophilic monomer, such as poly(ethylene glycol) acrylate or N,N-dimethylacrylamide, results in an amphiphilic ABA triblock copolymer. When placed in a selective solvent like water, these copolymers can self-assemble into various nanostructures, such as micelles or vesicles. mdpi.com These structures have a hydrophobic core and a hydrophilic corona and are of significant interest for applications like drug delivery. mdpi.com

Table 3: Examples of Block Copolymers from this compound Initiator

| First Block (Hydrophobic) | Second Block (Hydrophilic) | Resulting Copolymer Architecture |

| Polystyrene | Poly(ethylene glycol) acrylate | ABA Triblock (Amphiphilic) |

| Poly(n-butyl acrylate) | Poly(acrylic acid) | ABA Triblock (Amphiphilic) |

| Polystyrene | Poly(methyl methacrylate) | ABA Triblock (Non-amphiphilic) |

The precise control over polymer architecture afforded by initiators like this compound is essential for tailoring the properties and performance of these advanced materials.

Cyclic Polymer Synthesis via this compound-Derived Precursors

The absence of chain ends gives cyclic polymers unique topological properties compared to their linear counterparts, such as reduced hydrodynamic volume, lower melt viscosity, and different thermal characteristics. This compound serves as a key starting material for creating linear precursors that can undergo end-to-end cyclization.

Ring-Closure Metathesis (RCM) is a powerful and widely used method for forming cyclic alkenes from linear diene precursors. nycu.edu.twmdpi.com The process typically employs ruthenium-based catalysts, such as Grubbs' catalysts, which are tolerant of various functional groups. nycu.edu.tw For a precursor derived from this compound to be suitable for RCM, the terminal bromine atoms must first be converted into alkene functionalities, specifically allyl end groups.

A general synthetic pathway involves two main stages:

Functionalization of the Precursor : The bromine atoms of this compound are substituted with allyl groups. This can be achieved through various organic transformations. For example, reaction with allyltributylstannane (B1265786) can replace the terminal bromine atoms with allyl groups. researchgate.net Alternatively, the bromine atoms can be converted to other functional groups, such as azides, which can then undergo a "click" reaction with an alkyne-containing allyl molecule to append the necessary terminal alkenes. researchgate.net

Polymerization and Cyclization : The resulting α,ω-diene functionalized ester can then be used as a monomer or initiator in a polymerization reaction. For instance, a linear polymer with terminal allyl groups can be synthesized. This linear, difunctional polymer is then subjected to RCM under high dilution. The catalyst, typically a Grubbs-type ruthenium complex, facilitates an intramolecular reaction between the two terminal allyl groups, forming a cyclic polymer and releasing a small volatile molecule like ethylene (B1197577) as a byproduct. nycu.edu.twmdpi.com The driving force for the reaction is often the entropically favorable release of ethylene gas. nycu.edu.tw

Table 1: Key Steps in RCM for Cyclic Polymer Synthesis

| Step | Description | Key Reagents/Catalysts | Purpose |

| 1. Precursor Modification | Substitution of terminal bromine atoms on this compound with allyl groups. | Allylating agents (e.g., allyltributylstannane, allylmagnesium bromide). | To create a linear diene suitable for RCM. |

| 2. Polymer Synthesis | Creation of a linear polymer with allyl groups at both ends. | Standard polymerization techniques (e.g., ATRP, ROP). | To generate the linear precursor for cyclization. |

| 3. Ring-Closure Metathesis | Intramolecular cyclization of the allyl-terminated linear polymer. | Grubbs' Catalysts (1st, 2nd, or 3rd Generation). | To form the final cyclic polymer architecture. |

A significant challenge in cyclic polymer synthesis is the competition between intramolecular cyclization (ring formation) and intermolecular reactions (linear chain extension). cmu.eduresearchgate.net If the concentration of the linear precursor is too high, the reactive ends of one chain are more likely to react with those of another chain, leading to the formation of undesirable linear or multicyclic polymer byproducts.

The primary strategy to favor cyclization is the use of high-dilution conditions . cmu.edu By significantly reducing the concentration of the linear, end-functionalized polymer in the solvent, the probability of intramolecular reactions is greatly enhanced over intermolecular ones. The slow addition of the linear precursor solution to a large volume of solvent containing the catalyst via a syringe pump is a common technique to maintain a constantly low concentration. cmu.edu

Other methods to improve the purity of the final cyclic product include:

Purification Techniques : After the reaction, any remaining linear byproducts must be removed. This can be challenging due to the similar chemical nature of the cyclic and linear species. Techniques such as fractional precipitation, size-exclusion chromatography (SEC), or specialized methods like inclusion complexation with cyclodextrins (which selectively thread onto linear chains but not cyclic ones) can be employed to isolate the pure cyclic polymer. researchgate.net

Kinetic and Thermodynamic Control : At high temperatures, thermodynamic equilibrium may favor the formation of enthalpically stable rings over entropy-driven linear chains. researchgate.net Careful control of reaction temperature and time can therefore influence the product distribution.

Graft Copolymerization Strategies

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, are of great interest for their ability to combine the properties of different polymers into a single material. This compound is an ideal candidate for creating graft copolymers through the "grafting-from" method, where its bromine atoms act as initiation sites for controlled radical polymerization. researchgate.netresearchgate.net

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that is particularly well-suited for this purpose. researchgate.netrsc.org The C-Br bonds in this compound are effective initiating sites for ATRP. researchgate.net

The typical "grafting-from" strategy proceeds as follows:

A backbone polymer is first synthesized with pendant groups that can be converted into ATRP initiation sites.

Alternatively, a monomer containing the this compound moiety is copolymerized to form a backbone that already contains the initiation sites.

This macroinitiator backbone is then used in an ATRP reaction with a second monomer. The polymerization of the second monomer initiates from the bromine sites along the backbone, resulting in the growth of well-defined polymer grafts.

Because this compound is a difunctional initiator, it can also be used to create ABA triblock copolymers, which can then be functionalized and used as macromonomers in "grafting-through" polymerization schemes. mdpi.com

Table 2: "Grafting-From" ATRP using a Dibromo-Initiator

| Parameter | Description | Significance |

| Initiator | A polymer backbone containing this compound units. | Provides multiple initiation sites (C-Br bonds) along the chain. |

| Monomer | Monomer to be polymerized for the graft chains (e.g., styrenes, acrylates). | Determines the chemical nature of the side chains. |

| Catalyst System | Copper halide (e.g., Cu(I)Br) and a ligand (e.g., PMDETA, bipyridine). | Catalyzes the reversible activation/deactivation of the C-Br bond, enabling controlled growth. |

| Resulting Structure | Graft copolymer with a defined backbone and controlled side chain length and density. | Combines properties of both backbone and graft polymers; useful for compatibilizers, thermoplastic elastomers, and surface modifiers. |

Hybrid Organic-Inorganic Polymer Systems

Combining the distinct properties of organic polymers (flexibility, processability) with those of inorganic materials (rigidity, thermal stability) leads to the creation of hybrid systems with synergistic characteristics. This compound can be instrumental in the synthesis of the organic component of these hybrids, particularly in systems involving Polyhedral Oligomeric Silsesquioxane (POSS).

POSS molecules are nanometer-sized, cage-like structures with an inner inorganic silica (B1680970) core (SiO₁.₅) and an outer layer of organic substituents. nycu.edu.tw These organic groups can be functionalized to be either non-reactive for blending or reactive for copolymerization. nycu.edu.tw Using ATRP initiated by compounds like this compound allows for the synthesis of well-defined polymers that can be precisely integrated with POSS cages.

A notable synthetic strategy involves using a close analog, dimethyl 2,6-dibromoheptanedioate, as a difunctional ATRP initiator to create triblock copolymers with POSS-containing segments. cmu.edu The synthesis proceeds as follows:

Macroinitiator Synthesis : Dimethyl 2,6-dibromoheptanedioate is used as a bifunctional initiator for the ATRP of a monomer like n-butyl acrylate (n-BA). This creates a linear poly(n-butyl acrylate) chain with active bromine atoms at both ends.

Block Copolymerization : This p(BA) macroinitiator is then used to initiate the polymerization of a methacrylate-functionalized POSS monomer (MA-POSS). The MA-POSS monomers add to both ends of the p(BA) chain.

Final Architecture : The result is an ABA triblock copolymer with a soft, flexible central p(BA) block (B) and hard, rigid terminal p(MA-POSS) blocks (A). cmu.edu This p((MA-POSS)-b-BA-b-(MA-POSS)) structure is a thermoplastic elastomer, where the POSS segments provide physical cross-linking and enhance thermal properties. cmu.edu

The use of a well-defined initiator like this compound is crucial for controlling the molecular weight and achieving a low polydispersity index (PDI) for both the macroinitiator and the final hybrid polymer, ensuring the formation of highly ordered nanostructures. cmu.edu

Table 3: Research Findings on POSS-Hybrid Triblock Copolymer Synthesis

| Component | Material/Compound | Catalyst/Conditions | Resulting Polymer | Molecular Weight (Mn) | Polydispersity (Mw/Mn) |

| Difunctional Initiator | Dimethyl 2,6-dibromoheptanedioate | ATRP | p(BA) Macroinitiator | 14,790 (NMR) | - |

| Monomer (Hard Segment) | 3-(3,5,7,9,11,13,15-heptacyclopentyl-pentacyclo[9.5.1.1.3,91.5,1517,13]-octasiloxane-1-yl)propyl methacrylate (B99206) (MA-POSS) | CuCl/PMDETA, 50°C | p((MA-POSS)-b-BA-b-(MA-POSS)) | 30,270 (NMR) | 1.29 |

| Data derived from research by Pyun et al. on the synthesis of hybrid polymers using a similar initiator. cmu.edu |

Stereochemical Control and Investigations in Diethyl 2,6 Dibromoheptanedioate Chemistry

Enantiomeric and Diastereomeric Forms of Diethyl 2,6-dibromoheptanedioate

This compound possesses two chiral centers at the C2 and C6 positions, where the bromine atoms are attached. The presence of two stereocenters gives rise to the possibility of multiple stereoisomers. Specifically, a molecule with 'n' chiral centers can have a maximum of 2n stereoisomers. For this compound, with n=2, a maximum of four stereoisomers could exist.

These stereoisomers can be classified as enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The possible stereoisomers of this compound are:

(2R, 6R)-Diethyl 2,6-dibromoheptanedioate

(2S, 6S)-Diethyl 2,6-dibromoheptanedioate

(2R, 6S)-Diethyl 2,6-dibromoheptanedioate

(2S, 6R)-Diethyl 2,6-dibromoheptanedioate

The (2R, 6R) and (2S, 6S) forms are a pair of enantiomers. Due to the symmetrical nature of the heptanedioate (B1236134) backbone, the (2R, 6S) and (2S, 6R) forms are identical and represent a single meso compound. A meso compound is an achiral compound that has chiral centers but is optically inactive because it has an internal plane of symmetry. libretexts.orglibretexts.org Therefore, this compound exists as a pair of enantiomers and a meso diastereomer.

A racemic mixture would contain equal amounts of the (2R, 6R) and (2S, 6S) enantiomers and would also be optically inactive due to external compensation. quora.com

Table 1: Theoretical Stereoisomers of this compound

| Stereoisomer | Configuration | Relationship | Optical Activity |

| Enantiomer 1 | (2R, 6R) | Enantiomer of (2S, 6S) | Optically Active |

| Enantiomer 2 | (2S, 6S) | Enantiomer of (2R, 6R) | Optically Active |

| Meso Form | (2R, 6S) | Diastereomer of enantiomers | Optically Inactive |

Stereoselective Synthetic Pathways for this compound and its Derivatives

The synthesis of specific stereoisomers of this compound would require stereoselective synthetic methods. While the literature does not provide specific examples for this exact compound, general strategies for achieving stereocontrol in similar molecules can be considered.

Mechanistic Studies and Analytical Characterization of Diethyl 2,6 Dibromoheptanedioate Derived Materials

Elucidation of Polymerization Reaction Mechanisms and Kinetics

Diethyl 2,6-dibromoheptanedioate serves as a bifunctional initiator, primarily in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP). lookchem.com Its structure allows for the simultaneous growth of two polymer chains, leading to the formation of telechelic polymers (polymers with functional end-groups) or acting as a macroinitiator for block copolymers.

Atom Transfer Radical Polymerization (ATRP): In ATRP, the carbon-bromine bonds in this compound are reversibly cleaved by a transition metal complex catalyst, typically a copper(I) halide complexed with a nitrogen-based ligand. This process generates a radical that initiates the polymerization of a monomer, such as styrene (B11656) or an acrylate (B77674). researchgate.net The key to ATRP is the dynamic equilibrium between the active, propagating radicals and the dormant species (the polymer chain with a terminal bromine atom). This equilibrium keeps the concentration of active radicals low, suppressing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net

The general mechanism using this compound as an initiator (I-Br) and a monomer (M) can be outlined as:

Initiation: The initiator reacts with the activator complex (e.g., Cu(I)/L) to form a radical and the deactivator complex (e.g., Cu(II)/L-Br).

Propagation: The radical adds to monomer units. The polymer chain grows from both ends of the initiator fragment.

Reversible Deactivation: The propagating radical reacts with the deactivator to reform the dormant species and the activator.

The kinetics of the polymerization are typically first-order with respect to the monomer concentration. The rate of polymerization can be controlled by adjusting the temperature, the ratio of monomer to initiator, and the nature of the catalyst and ligand. Studies have shown that for similar systems, the polymerization proceeds in a controlled manner, evidenced by a linear increase in molecular weight with monomer conversion and low polydispersity indices (Mw/Mn < 1.5). researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: While primarily used in ATRP, derivatives of dibromoalkanoates can also be adapted for use in RAFT polymerization. For instance, Dimethyl 2,6-dibromoheptanedioate is used to prepare polytrithiocarbonates, which then serve as RAFT agents. sigmaaldrich.comlookchem.com These RAFT agents control the polymerization by a process of reversible chain transfer, enabling the synthesis of polymers with well-defined architectures. lookchem.com

Future Research Directions and Potential Applications of Diethyl 2,6 Dibromoheptanedioate

Exploration of Novel Monomer Systems for Polymerization with Dibromoheptanedioate Initiators

The utility of Diethyl 2,6-dibromoheptanedioate as a bifunctional initiator opens up avenues for the polymerization of a wide array of monomer systems, leading to the creation of polymers with unique properties and functionalities. While its close analog, Dimethyl 2,6-dibromoheptanedioate, has been successfully employed in the ATRP of common monomers like styrene (B11656) and n-butyl acrylate (B77674), the exploration of more diverse and novel monomer systems with the diethyl ester is a key area for future research. sigmaaldrich.comresearchgate.net

The ability to polymerize from two points simultaneously allows for the synthesis of telechelic polymers with reactive end-groups, which are valuable precursors for block copolymers, chain extension reactions, and network formation. Future investigations will likely focus on expanding the range of monomers beyond conventional vinyl monomers.

Potential Novel Monomer Systems for Exploration:

| Monomer Class | Specific Examples | Potential Polymer Properties |

| Functional Methacrylates | 2-Hydroxyethyl methacrylate (B99206) (HEMA), Glycidyl methacrylate (GMA), N,N-Dimethylaminoethyl methacrylate (DMAEMA) | Hydrophilic, reactive sites for post-polymerization modification, pH-responsive |

| Acrylamides | N-isopropylacrylamide (NIPAM), Acrylamide (AM) | Thermo-responsive, hydrophilic |

| Bio-based Monomers | Itaconic acid derivatives, Lactones (in combination with other techniques), Monomers derived from fatty acids | Biodegradable, sustainable, renewable sourcing |

| Fluorinated Monomers | Perfluoroalkyl acrylates and methacrylates | Hydrophobic, oleophobic, low surface energy |

| Silicon-containing Monomers | Methacryloxypropyl-terminated polydimethylsiloxane (B3030410) (PDMS-MA) | Gas permeable, flexible, low-temperature elasticity |

The polymerization of these monomers using this compound as an initiator would enable the synthesis of well-defined polymers with controlled molecular weights and low dispersity. This control is crucial for tailoring the macroscopic properties of the resulting materials for specific applications.

Design and Synthesis of Stimuli-Responsive and Smart Polymeric Materials

A significant and exciting frontier in polymer science is the development of "smart" materials that can respond to external stimuli such as pH, temperature, light, or redox potential. nih.govntis.govacs.org The bifunctional nature of this compound makes it an ideal initiator for creating block copolymers, which are a common architecture for stimuli-responsive materials. ntis.govrsc.org By polymerizing a "responsive" block from each end of the initiator, novel triblock copolymers with an A-B-A structure can be synthesized, where 'B' is the central heptanedioate (B1236134) unit and 'A' is the stimuli-responsive polymer chain.

Future research in this area will likely focus on the following:

pH-Responsive Polymers: Utilizing monomers like DMAEMA or acrylic acid to create polymers that change their solubility or conformation in response to pH changes. mdpi.com These materials have potential applications in drug delivery systems that target the acidic environment of tumors. nih.gov

Thermo-responsive Polymers: Employing monomers such as N-isopropylacrylamide (NIPAM) to synthesize polymers that exhibit a lower critical solution temperature (LCST), allowing for temperature-triggered gelation or drug release.

Redox-Responsive Polymers: While not directly incorporated by the initiator itself, the bromine end-groups of the resulting polymers can be converted to other functionalities, such as thiols, which can then be used to create disulfide linkages. researchgate.net These linkages are cleavable in the reducing environment found inside cells, offering another mechanism for targeted drug delivery. nih.gov

Multi-Stimuli Responsive Systems: A highly promising direction is the synthesis of block copolymers that can respond to multiple stimuli. acs.orgnih.gov For example, a block copolymer could be designed to be both pH and thermo-responsive, allowing for more precise control over its behavior.

The synthesis of these smart materials using this compound would offer a straightforward route to well-defined, responsive architectures with potential applications in biomedicine, sensors, and actuators.

Advancements in Sustainable and Scalable Polymerization Processes

The principles of green chemistry are increasingly influencing the design and implementation of polymerization processes. acs.orgnih.govacs.org Future research involving this compound will likely focus on developing more sustainable and scalable polymerization methods. The commercial availability of its dimethyl analog as a "Greener Alternative Product" with improvements in waste prevention and energy efficiency suggests a pathway for the diethyl ester as well. sigmaaldrich.com

Key areas for advancement include:

Greener Solvents: Moving away from traditional organic solvents towards more environmentally benign alternatives such as water, supercritical CO2, or bio-derived solvents.

Catalyst Reduction and Recycling: In the context of ATRP, a major focus is on reducing the amount of copper catalyst used and developing efficient methods for its removal and recycling from the final polymer. Techniques like Activators ReGenerated by Electron Transfer (ARGET) ATRP are at the forefront of this effort.

Energy Efficiency: Exploring polymerization conditions that require lower temperatures and shorter reaction times, potentially through the use of more active catalyst systems or by leveraging microwave-assisted polymerization. chemspeed.com

The development of robust, scalable, and sustainable polymerization processes is crucial for the commercial viability of any new material. Future research will need to address these challenges to fully realize the potential of polymers initiated with this compound.

Integration with High-Throughput Methodologies for Materials Discovery

The discovery and optimization of new polymeric materials can be a time-consuming process. High-throughput (HT) methodologies, which involve the use of automated robotic platforms to perform a large number of experiments in parallel, are revolutionizing materials research. chemspeed.comchemspeed.commrs-j.org The integration of this compound into HT workflows presents a significant opportunity to accelerate the discovery of new polymers with desired properties. nih.govdigitellinc.com

Future research in this area could involve:

Combinatorial Polymer Synthesis: Using automated synthesizers to rapidly create libraries of polymers by varying parameters such as monomer type, comonomer ratios, solvent, and temperature, all while using this compound as the initiator. chemspeed.commrs-j.org

High-Throughput Screening: Developing rapid screening methods to evaluate the properties of the synthesized polymer libraries. This could include techniques for measuring molecular weight, thermal properties, mechanical properties, and stimuli-responsiveness.

Data-Driven Materials Design: Utilizing the large datasets generated from HT experiments to build predictive models that can guide the design of new polymers with specific target properties. This data-centric approach can significantly reduce the number of experiments needed and accelerate the innovation cycle.

By combining the synthetic versatility of this compound with the speed and efficiency of high-throughput methodologies, researchers can explore a vast design space of new materials, leading to faster development of advanced polymers for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for diethyl 2,6-dibromoheptanedioate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via bromination of heptanedioic acid derivatives followed by esterification. Two primary approaches are documented:

Direct bromination of diethyl heptanedioate using brominating agents (e.g., PBr₃ or HBr/H₂O₂) under controlled temperature (0–5°C) to avoid over-bromination .

Bromination of heptanedioic acid prior to esterification with ethanol, requiring anhydrous conditions to prevent hydrolysis .

- Optimization Strategies : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm ester groups (δ ~4.2 ppm for –OCH₂CH₃) and bromine substitution (δ ~4.5–5.0 ppm for –CH₂Br). IR spectroscopy verifies ester carbonyl stretches (~1740 cm⁻¹) .

- Chromatography : HPLC or GC-MS to assess purity (>97% by area normalization).

- Elemental Analysis : Validate molecular formula (C₁₁H₁₈Br₂O₄) with combustion analysis .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in polymerization reactions?

- Methodological Answer : The compound acts as a difunctional initiator in atom transfer radical polymerization (ATRP) due to its two bromine atoms. Key steps:

Initiation : Bromine atoms undergo single-electron transfer with metal catalysts (e.g., Cu⁰/Cu¹⁺) to generate radicals .

Kinetic Control : Adjust monomer-to-initiator ratios and temperature (60–80°C) to regulate polymer chain length.

- Analytical Tools : Gel permeation chromatography (GPC) for molecular weight distribution; MALDI-TOF for end-group analysis .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point discrepancies)?

- Methodological Answer :

- Reproducibility Checks : Validate measurements using standardized equipment (e.g., differential scanning calorimetry for melting points, Anton Paar densitometer for density).

- Environmental Controls : Ensure consistent atmospheric pressure and inert gas environments during boiling point determinations .

- Comparative Studies : Cross-reference with structurally analogous brominated esters (e.g., diethyl dibromoadipate) to identify outliers .

Q. What strategies are effective for studying the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4–12 weeks. Monitor decomposition via NMR and LC-MS .

- Stabilizers : Test antioxidants (e.g., BHT) or desiccants to extend shelf life.

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the compound’s potential as a pharmaceutical intermediate?

- Methodological Answer :

- Derivatization : React with amines or thiols to form amides or thioesters, followed by screening for bioactivity (e.g., antimicrobial assays) .

- Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity (IC₅₀) and genotoxicity (Comet assay) .

Q. What statistical approaches are suitable for analyzing polymerization efficiency data?

- Methodological Answer :

- Multivariate Analysis : Apply ANOVA to evaluate the impact of initiator concentration, temperature, and catalyst type on conversion rates.

- Machine Learning : Train models (e.g., random forest) on historical ATRP data to predict optimal conditions for new monomers .

Safety & Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.